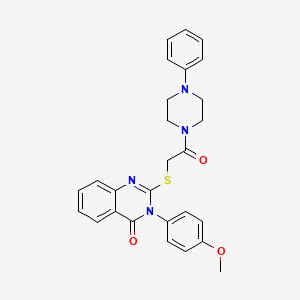
Piperazine, 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a quinazolinone moiety, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenyl- typically involves multiple steps. One common method includes the reaction of 3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazoline with thioacetic acid, followed by the introduction of a piperazine ring through nucleophilic substitution. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a catalyst in an organic solvent like DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Piperazine, 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine ring structures.
Quinazolinone derivatives: Compounds containing the quinazolinone moiety.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.
Uniqueness
Piperazine, 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenyl- is unique due to its combination of a piperazine ring, quinazolinone moiety, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
81262-72-8 |
|---|---|
Molecular Formula |
C27H26N4O3S |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C27H26N4O3S/c1-34-22-13-11-21(12-14-22)31-26(33)23-9-5-6-10-24(23)28-27(31)35-19-25(32)30-17-15-29(16-18-30)20-7-3-2-4-8-20/h2-14H,15-19H2,1H3 |
InChI Key |
WOUQNIQPFBRTIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



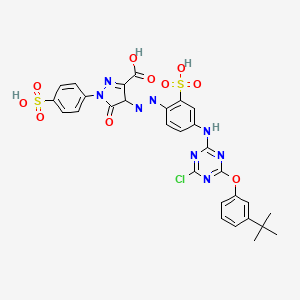
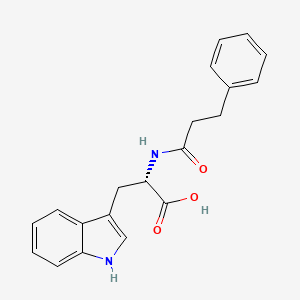


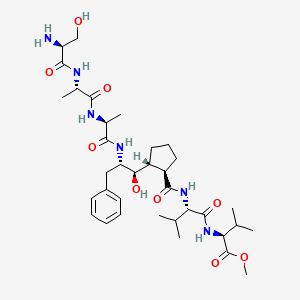
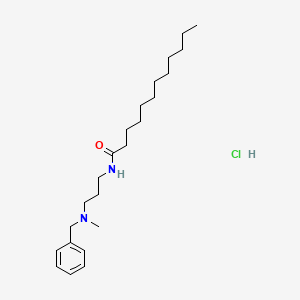
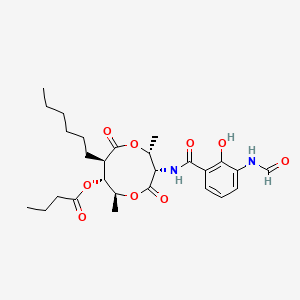
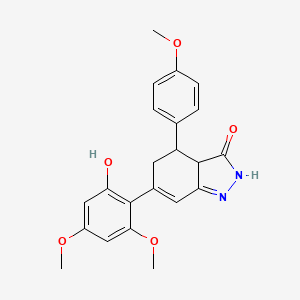
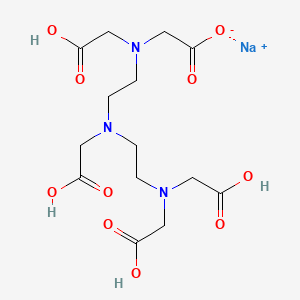
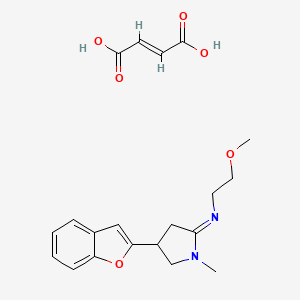
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12750212.png)


